Phosphonofluoridic acid, methyl-, 1-ethylpropyl ester

Description

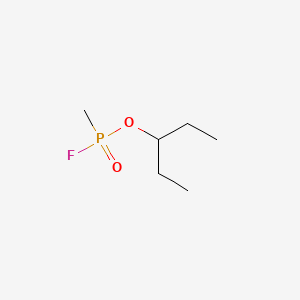

Phosphonofluoridic acid, methyl-, 1-ethylpropyl ester (CAS RN: 66348-71-8) is an organophosphorus compound with the molecular formula C₆H₁₄FO₂P and an average molecular weight of 164.15 g/mol (calculated from formula). It belongs to the class of alkyl methylphosphonofluoridates, characterized by a methyl group bonded to the phosphorus atom and a fluorine atom as a leaving group. The ester moiety, 1-ethylpropyl (also known as 3-pentyl), introduces steric bulk compared to simpler esters like isopropyl in Sarin. This compound is classified under Schedule 1A01 in chemical weapon conventions due to its structural similarity to nerve agents .

Its IUPAC name is 1-Ethylpropyl methylphosphonofluoridoate, and synonyms include Pentan-3-yl methylphosphonofluoridate and O-1-Ethylpropyl methylphosphonofluoridate. The structure features a linear ester chain (1-ethylpropyl), distinguishing it from branched analogs like Soman .

Properties

CAS No. |

66348-71-8 |

|---|---|

Molecular Formula |

C6H14FO2P |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

3-[fluoro(methyl)phosphoryl]oxypentane |

InChI |

InChI=1S/C6H14FO2P/c1-4-6(5-2)9-10(3,7)8/h6H,4-5H2,1-3H3 |

InChI Key |

SIGNGNQAHNPLSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OP(=O)(C)F |

Origin of Product |

United States |

Preparation Methods

Common Precursors and Reagents

- Phosphorus oxyfluoride derivatives (e.g., phosphoryl fluoride or phosphonofluoridic acid derivatives)

- Alcohols : methyl alcohol (methanol) and 1-ethylpropanol (isobutanol or related branched alcohols)

- Catalysts or acid scavengers to facilitate esterification and prevent hydrolysis

Preparation Methods

Direct Esterification of Phosphonofluoridic Acid Derivatives

One classical approach involves the direct esterification of phosphonofluoridic acid with the corresponding alcohols under anhydrous conditions. The reaction proceeds via nucleophilic attack of the alcohol oxygen on the phosphorus center, displacing a leaving group (often a halide or hydroxyl group).

- Reaction conditions : Anhydrous environment, controlled temperature (often below 50°C to prevent decomposition), and inert atmosphere (e.g., nitrogen or argon)

- Catalysts : Acid catalysts such as sulfuric acid are generally avoided due to the sensitivity of the P–F bond; instead, mild bases or neutral conditions are preferred

- Purification : The product is typically purified by distillation under reduced pressure or by chromatographic methods

Use of Phosphoryl Fluoride Intermediates

Detailed Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 0–50°C (liquid phase esterification) | Higher temperatures risk hydrolysis |

| Atmosphere | Inert gas (N2 or Ar) | Prevents moisture and oxidation |

| Solvent | Anhydrous solvents or neat alcohols | Avoids hydrolysis of P–F bond |

| Reaction time | Several hours to overnight | Depends on scale and reagent purity |

| Molar ratios | Alcohol:phosphorus reagent ~ excess alcohol | Drives esterification forward |

| Purification | Vacuum distillation or chromatography | Removes unreacted reagents and by-products |

Research Findings and Optimization

- Water sensitivity : The P–F bond is highly susceptible to hydrolysis; thus, all reagents and apparatus must be rigorously dried.

- Reaction monitoring : Techniques such as ^31P NMR and ^19F NMR spectroscopy are used to monitor the formation of the ester and confirm the presence of the fluorine substituent.

- Yield optimization : Using an excess of alcohol and maintaining low temperatures improves yield and purity.

- Alternative esterification methods : Acid-catalyzed esterification is generally unsuitable due to P–F bond lability; instead, base-catalyzed or neutral conditions are preferred.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Phosphonofluoridic acid, methyl-, 1-ethylpropyl ester undergoes various types of chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form methylphosphonic acid and 1-ethylpropyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form phosphonic acid derivatives or reduced to form phosphine derivatives.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Methylphosphonic acid and 1-ethylpropyl alcohol.

Substitution: Various substituted phosphonofluoridic acid derivatives.

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Scientific Research Applications

Phosphonofluoridic acid, methyl-, 1-ethylpropyl ester, also known as methyl 1-ethylpropyl phosphonate, is a compound of significant interest in various scientific and industrial applications. This article explores its applications, particularly in the fields of agriculture, chemical synthesis, and environmental science.

Pesticide Development

One of the primary applications of phosphonofluoridic acid esters is in the development of pesticides. These compounds are often utilized as insecticides and herbicides due to their efficacy in disrupting the nervous systems of pests. For example, research has shown that derivatives of phosphonofluoridic acid can exhibit potent insecticidal properties against various agricultural pests, making them valuable tools for crop protection .

Fertilizer Enhancement

Phosphonofluoridic acid esters can also be incorporated into fertilizers to enhance their effectiveness. By improving nutrient uptake in plants, these compounds can lead to increased crop yields and better overall plant health. Studies have indicated that the application of phosphonate fertilizers can improve resistance to certain diseases and stress conditions in crops .

Intermediate for Organophosphorus Compounds

In organic chemistry, this compound serves as an important intermediate in the synthesis of various organophosphorus compounds. Its reactivity allows for the formation of more complex molecules that are used in pharmaceuticals and agrochemicals. The ability to modify its structure through various chemical reactions makes it a versatile building block in synthetic chemistry .

Synthesis of Biologically Active Molecules

Research has demonstrated that phosphonofluoridic acid esters can be utilized in the synthesis of biologically active molecules, including potential therapeutic agents. The unique properties of these compounds enable chemists to explore novel pathways for drug discovery and development .

Biodegradation Studies

Phosphonofluoridic acid esters are also studied for their environmental impact and biodegradability. Understanding how these compounds break down in natural environments is crucial for assessing their ecological risks. Research indicates that certain phosphonate compounds can undergo microbial degradation, which is essential for evaluating their long-term effects on ecosystems .

Monitoring Environmental Contaminants

The compound's unique chemical properties allow it to be used as a marker for monitoring environmental contaminants. Its presence can indicate pollution levels and help assess the effectiveness of remediation efforts in contaminated sites .

Case Study 1: Agricultural Efficacy

A study conducted on the efficacy of phosphonofluoridic acid esters as insecticides demonstrated significant reductions in pest populations when applied at recommended rates. The results indicated not only immediate pest control but also residual effects that contributed to prolonged protection against infestations .

Case Study 2: Environmental Impact Assessment

Research evaluating the environmental impact of phosphonofluoridic acid esters showed that while they are effective in agricultural applications, their persistence in soil raised concerns about potential groundwater contamination. This study emphasized the need for careful management practices when using such compounds in agricultural settings .

Mechanism of Action

The mechanism of action of phosphonofluoridic acid, methyl-, 1-ethylpropyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares phosphonofluoridic acid, methyl-, 1-ethylpropyl ester with structurally related organophosphorus esters, emphasizing differences in molecular structure, physical properties, and toxicity profiles.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Structural Features | Density (g/cm³) | Toxicity Class |

|---|---|---|---|---|---|---|

| This compound | C₆H₁₄FO₂P | 164.15 | 66348-71-8 | Linear 1-ethylpropyl ester | Not reported | 1A01 |

| Sarin (Isopropyl methylphosphonofluoridate) | C₄H₁₀FO₂P | 140.09 | 107-44-8 | Smaller isopropyl ester; high volatility | 1.09 | 1A01 |

| Soman (Methyl pinacolyl phosphonofluoridate) | C₇H₁₆FO₂P | 182.18 | 96-64-0 | Branched pinacolyl ester; enhanced stability | 1.022 | 1A01 |

| 3-Pentanyl ethylphosphonofluoridate | C₇H₁₆FO₂P | 182.18 | Not specified | Ethylphosphonofluoridate with 3-pentyl ester | Not reported | 1A01 |

| 3,3-Dimethylbutyl methylphosphonofluoridate | C₇H₁₆FO₂P | 182.18 | 660-21-9 | Branched ester with dimethylbutyl group | Not reported | 1A01 |

Structural and Functional Differences

Ester Chain Complexity :

- The 1-ethylpropyl group in the target compound is a linear pentyl chain, whereas Soman’s pinacolyl group is branched (1,2,2-trimethylpropyl), increasing steric hindrance and resistance to hydrolysis .

- Sarin’s isopropyl ester (C₃H₇) is smaller, leading to higher volatility (density = 1.09 g/cm³) compared to bulkier esters .

Molecular Weight and Reactivity :

- The molecular weight increases with ester chain length: Sarin (140.09) < Target compound (164.15) < Soman (182.18). Higher molecular weight correlates with lower volatility and slower evaporation .

- Branched esters (e.g., Soman) exhibit delayed aging of the inhibited acetylcholinesterase complex, prolonging toxicity .

Toxicity and Environmental Persistence

- Sarin : Rapid-acting due to high volatility and small size; lethal dose (LD₅₀) in humans: ~0.5 mg/kg .

- Soman : Persistent in the environment due to branched ester; LD₅₀ ~0.4 mg/kg, with slower hydrolysis in soil .

- This compound: Intermediate persistence predicted; linear ester may hydrolyze faster than Soman but slower than Sarin.

Biological Activity

Phosphonofluoridic acid, methyl-, 1-ethylpropyl ester, commonly referred to as a type of organophosphate compound, has garnered attention due to its biological activity and potential applications in various fields, including agriculture and medicine. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Phosphonofluoridic acid esters are characterized by their phosphorus-containing backbone and ester functional groups. The specific structure of methyl-, 1-ethylpropyl ester contributes to its biological activity, particularly its interaction with enzymes and cellular mechanisms.

Phosphonofluoridic acid esters primarily act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies the neurotoxic effects associated with organophosphate compounds.

Toxicological Profile

The toxicological profile of phosphonofluoridic acid esters indicates low systemic toxicity through dermal exposure but significant neurotoxic potential when ingested or inhaled. Studies have shown that acute exposure can lead to symptoms such as muscle twitching, respiratory distress, and in severe cases, death due to respiratory failure .

| Study | Exposure Route | Toxicity Level | Effects Observed |

|---|---|---|---|

| EPA Study | Dermal | Low | Minimal irritation |

| Rodent Study | Oral | High | Neurotoxicity |

| Inhalation Study | Inhalation | Moderate | Respiratory distress |

Case Study 1: Acute Exposure in Humans

A documented case involving agricultural workers exposed to phosphonofluoridic acid esters revealed acute symptoms consistent with AChE inhibition. Symptoms included headache, dizziness, and muscle spasms. The study highlighted the importance of protective measures when handling such compounds in agricultural settings .

Case Study 2: Environmental Impact

Research on the environmental impact of phosphonofluoridic acid esters indicated significant toxicity to aquatic organisms. The compound's persistence in water systems raised concerns about its ecological effects and bioaccumulation potential in aquatic food webs .

Enzyme Interaction Studies

Recent studies have focused on the interaction between phosphonofluoridic acid esters and various enzymes beyond AChE. For instance, investigations into carboxylesterases have shown that these enzymes can also metabolize organophosphates, potentially leading to detoxification pathways that mitigate toxicity .

Antimicrobial Activity

Some research has suggested that phosphonofluoridic acid esters exhibit antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the specific pathways involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.